![molecular formula C15H11ClN2S B14557707 4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 62178-09-0](/img/structure/B14557707.png)
4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. Finally, the thiazole derivative is reacted with aniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Molecular targets may include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]aniline
- 4-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]aniline
- 4-[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]aniline
Uniqueness
4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s binding interactions with biological targets. Additionally, the electronic effects of the chlorine substituent can modulate the compound’s chemical properties, making it distinct from its analogs.
Properties
CAS No. |
62178-09-0 |
|---|---|
Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-3-1-2-11(8-12)15-18-14(9-19-15)10-4-6-13(17)7-5-10/h1-9H,17H2 |
InChI Key |
XHMAFMIRZDWGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


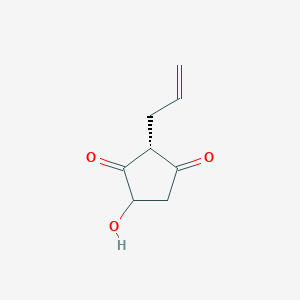
![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
![9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene](/img/structure/B14557633.png)
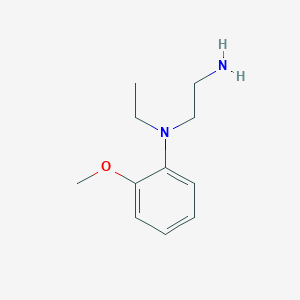
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine](/img/structure/B14557641.png)
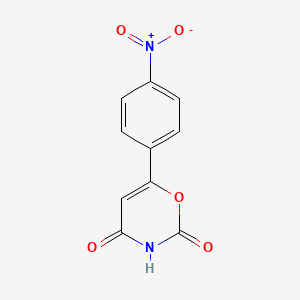
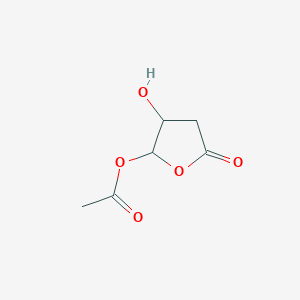
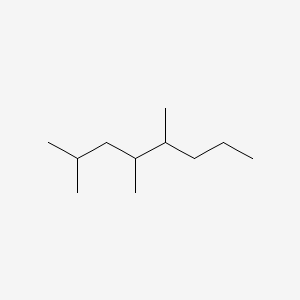
![1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14557667.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14557678.png)
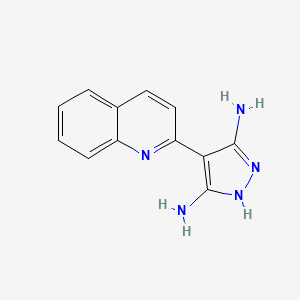
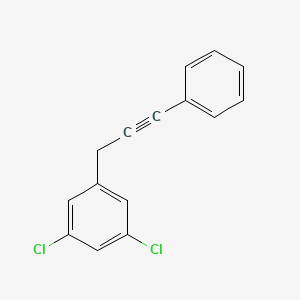
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)-](/img/structure/B14557695.png)
![Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid](/img/structure/B14557701.png)
